molecular formula C4H8O B1582861 trans-2,3-Epoxybutane CAS No. 21490-63-1

trans-2,3-Epoxybutane

Cat. No. B1582861
CAS RN: 21490-63-1
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-IMJSIDKUSA-N
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Description

Trans-2,3-Epoxybutane is an organic compound with the molecular formula C4H8O . It is an epoxide and exists as three stereoisomers, a pair of enantiomers, and the meso isomer . All are colorless liquids .


Synthesis Analysis

Trans-2,3-Epoxybutane is prepared from 2-butene via the chlorohydrin . A higher order cuprate reacted with trans-2,3-epoxybutane yields a high yield both counted on the epoxide (96%) and on the haloalkane (85%) .


Molecular Structure Analysis

The molecular structure of trans-2,3-Epoxybutane is C4H8O . It has an average mass of 72.106 Da and a Monoisotopic mass of 72.057518 Da .


Chemical Reactions Analysis

Trans-2,3-Epoxybutane undergoes various chemical reactions. A common reaction is its hydration to 2,3-butanediol . Many such ring-opening reactions have been reported . A higher order cuprate reacted with trans-2,3-epoxybutane yields a high yield both counted on the epoxide (96%) and on the haloalkane (85%) .


Physical And Chemical Properties Analysis

Trans-2,3-Epoxybutane is a highly flammable liquid and vapor . It has a density of 0.9±0.1 g/cm3, a boiling point of 56.5±0.0 °C at 760 mmHg, and a vapor pressure of 239.2±0.1 mmHg at 25°C . It has a flash point of -21.7±0.0 °C .

Scientific Research Applications

Organic Synthesis

Trans-2,3-Epoxybutane is used in organic synthesis. A higher order cuprate reacted with trans-2,3-epoxybutane yields a high yield both counted on the epoxide (96%) and on the haloalkane (85%) .

Chiral Recognition

Enolate derived from trans-2,3-Epoxybutane has chiral recognition . This property is important in stereochemistry, a subdiscipline of chemistry which studies the relative spatial arrangement of atoms within molecules.

Solvent

Trans-2,3-Epoxybutane is soluble in water (95g/L) . This property makes it useful as a solvent in various chemical reactions.

Material for Spectroscopic Analysis

Trans-2,3-Epoxybutane can be used in spectroscopic analysis . Its molecular structure and properties can be studied using techniques such as Infrared (IR) spectroscopy .

Genetic Research

Trans-2,3-Epoxybutane is suspected of causing genetic defects . Therefore, it can be used in genetic research to study the mechanisms of genetic mutations and damage.

Safety and Handling Research

Due to its flammability and potential health hazards, trans-2,3-Epoxybutane is often studied in the context of safety and handling . Research in this area aims to develop safer and more efficient methods for storing, transporting, and handling this compound.

Mechanism of Action

Target of Action

Trans-2,3-Epoxybutane is a type of organic compound known as an epoxide They can react with a variety of nucleophiles, including water, alcohols, and amines .

Mode of Action

The mode of action of trans-2,3-Epoxybutane involves its interaction with these nucleophiles. The strain in the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions . This interaction results in the formation of new compounds, depending on the specific nucleophile involved .

Biochemical Pathways

The biochemical pathways affected by trans-2,3-Epoxybutane are largely dependent on the specific nucleophiles it interacts with. For instance, when trans-2,3-Epoxybutane reacts with water, a diol is formed . This could potentially affect pathways involving diols or their downstream products.

Pharmacokinetics

Its metabolism would likely involve reactions with nucleophiles, as mentioned above, and it would likely be excreted in the form of its reaction products .

Result of Action

The molecular and cellular effects of trans-2,3-Epoxybutane’s action would depend on the specific nucleophiles it reacts with and the resulting products. For instance, if it reacts with biological macromolecules, it could potentially cause modifications to these molecules, potentially affecting their function .

Action Environment

The action, efficacy, and stability of trans-2,3-Epoxybutane can be influenced by various environmental factors. For instance, the presence of different nucleophiles in the environment can influence which reactions trans-2,3-Epoxybutane undergoes. Additionally, factors such as pH and temperature could potentially affect the rate of these reactions .

Safety and Hazards

Trans-2,3-Epoxybutane is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is also suspected of causing genetic defects .

properties

IUPAC Name

(2S,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026528, DTXSID40920536
Record name rel-(2R,3R)-2,3-dimethyloxirane
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Record name 2,3-Dimethyloxiranato(2-)
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2,3-Epoxybutane

CAS RN

21490-63-1, 6189-41-9, 10203-50-6
Record name trans-2,3-Dimethyloxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, trans-
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Record name NSC24244
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Record name rel-(2R,3R)-2,3-dimethyloxirane
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Record name 2,3-Dimethyloxiranato(2-)
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Record name trans-2,3-dimethyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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